

# Application Note: Quantification of Triforine in Agricultural Matrices using LC-MS/MS

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## Compound of Interest

Compound Name:	Triforine
CAS No.:	37273-84-0
Cat. No.:	B15581561

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## Introduction

**Triforine** is a systemic fungicide used to control powdery mildew, rust, and other fungal diseases on a variety of crops.<sup>[1]</sup> Its presence in food commodities is regulated, necessitating sensitive and reliable analytical methods for its quantification to ensure food safety and compliance with maximum residue limits (MRLs). This application note provides a detailed protocol for the quantification of **Triforine** in various agricultural matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by UPLC-MS/MS analysis, providing high sensitivity and selectivity.

## Experimental Protocols

### Sample Preparation: QuEChERS Protocol

This protocol is adapted from the widely used QuEChERS method for pesticide residue analysis in food matrices.

## Materials:

- Homogenized sample (e.g., fruits, vegetables)
- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Sodium chloride (NaCl)
- Sodium citrate tribasic dihydrate
- Sodium citrate dibasic sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) - optional, for pigmented extracts
- 50 mL and 15 mL centrifuge tubes

## Procedure:

- Weigh 10 g ( $\pm 0.1$  g) of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile to the tube.
- Add the QuEChERS extraction salts (4 g  $\text{MgSO}_4$ , 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE (dispersive solid-phase extraction) tube containing 900 mg  $\text{MgSO}_4$ , 300 mg PSA, and 300 mg C18. For highly pigmented extracts, 150 mg of GCB can be included.

- Vortex the dSPE tube for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. For some instruments and matrices, a dilution with water may be necessary to ensure compatibility with the mobile phase and reduce matrix effects.[2]

## LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 $\mu$ m)
Mobile Phase A	Water with 0.1% formic acid and 2 mM ammonium formate
Mobile Phase B	Methanol with 0.1% formic acid and 2 mM ammonium formate
Flow Rate	0.4 mL/min
Injection Volume	5 $\mu$ L
Column Temperature	40 $^{\circ}$ C
Gradient Program	Time (min)
0.0	
1.0	
12.0	
15.0	
15.1	
20.0	

MS/MS Parameters:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Triforine	434.9	389.9 (Quantifier)	0.1	30	12
Triforine	434.9	97.9 (Qualifier)	0.1	30	44
Triforine	434.9	214.9 (Qualifier)	0.1	30	28

## Data Presentation

### Method Validation Summary

The described method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Linearity:

Analyte	Calibration Range (ng/mL)	Correlation Coefficient ( $r^2$ )
Triforine	0.5 - 100	> 0.995

Sensitivity:

Analyte	Limit of Detection (LOD) (ng/mL)	Limit of Quantification (LOQ) (ng/mL)
Triforine	0.1	0.5

Accuracy and Precision:

Accuracy was assessed through recovery studies at three different spiking levels in a representative matrix (e.g., apple). Precision is expressed as the relative standard deviation (RSD). Recoveries were found to be in the range of 56.6-99.8%.<sup>[3][4]</sup>

Spiked Concentration (mg/kg)	Mean Recovery (%) (n=5)	RSD (%)
0.01	92.5	6.8
0.05	95.2	5.1
0.10	98.7	4.3

## Visualizations

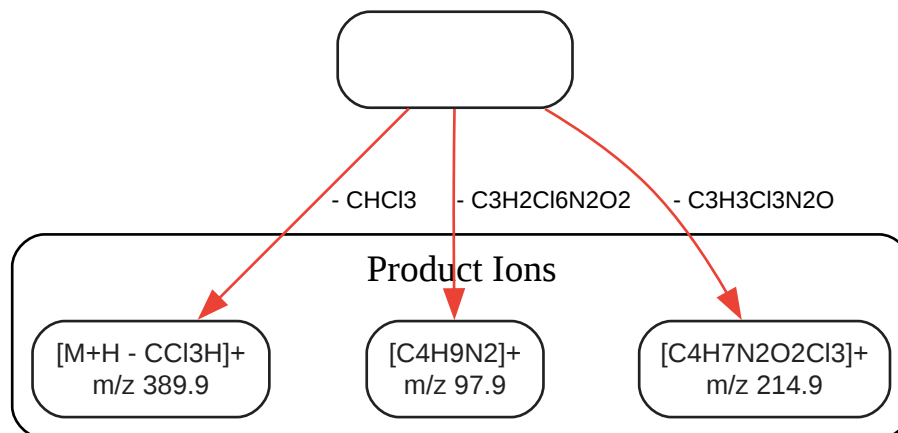
### Experimental Workflow



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Caption: Experimental workflow for **Triforine** quantification.

## Proposed Fragmentation Pathway of Triforine



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Caption: Proposed fragmentation of **Triforine** in positive ESI mode.

## Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of **Triforine** in agricultural samples. The use of a QuEChERS-based sample preparation protocol allows for effective cleanup and high-throughput analysis. The method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it suitable for routine monitoring of **Triforine** residues in various food matrices to ensure regulatory compliance and consumer safety.

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## References

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- [3. Determination of triforine using high-performance liquid chromatography with tandem mass spectrometry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
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